1-(3-methylbenzyl)-4-nitro-1H-pyrazole
Description
Historical Context and Academic Significance of Pyrazole (B372694) Derivatives
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of chemical study for over a century. proquest.comnih.gov The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. proquest.comnih.gov The first synthesis of a pyrazole derivative was also accomplished by Knorr in 1883 through the cyclocondensation reaction of a β-diketone with a hydrazine (B178648) derivative. mdpi.com
Since their discovery, pyrazole derivatives have garnered significant attention in both organic and medicinal chemistry. researchgate.netwisdomlib.org Their versatile chemical reactivity and accessibility have made them valuable synthetic intermediates for creating a wide array of more complex molecules and fused heterocyclic systems. researchgate.netglobalresearchonline.net Academically, they are of profound interest due to the diverse pharmacological properties their structures can elicit. Pyrazole-based compounds have been investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant effects. nih.govwisdomlib.orgglobalresearchonline.net This broad utility has cemented the pyrazole scaffold as a crucial component in the development of new therapeutic agents and functional materials. researchgate.netwisdomlib.org
Defining Structural Features and Core Research Interest in 1-(3-methylbenzyl)-4-nitro-1H-pyrazole
This compound is a distinct molecule defined by specific substitutions on the parent pyrazole ring. Its structure consists of a central pyrazole ring, a nitro group (NO₂) attached at the fourth carbon position (C4), and a 3-methylbenzyl group (a benzyl (B1604629) group with a methyl substituent at the third position of the phenyl ring) attached to the first nitrogen atom (N1).
The core research interest in this compound is inferred from its constituent parts, which are common motifs in medicinal chemistry and materials science. The N-substituted pyrazole framework is a classic strategy for developing pharmacologically active molecules. nih.gov The benzyl group, in particular, can influence properties like solubility and interactions with biological targets. The nitro group is a strong electron-withdrawing group, which significantly alters the electronic properties of the pyrazole ring. mdpi.com This modification can be crucial for tuning the compound's reactivity and biological activity. Research into similar nitro-substituted pyrazoles has explored their potential as ligands for estrogen receptors and as kinase inhibitors. nih.govnih.gov
Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₂ | uni.lu |
| Molecular Weight | 217.229 g/mol | sigmaaldrich.com |
| Monoisotopic Mass | 217.08513 Da | uni.lu |
| InChIKey | RWAXUQGGIRTSSW-UHFFFAOYSA-N | uni.lu |
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Current Research Landscape of Nitro-substituted Pyrazoles and N-substituted Pyrazoles
The research landscape for pyrazole derivatives is vibrant, with significant focus on both nitro-substituted and N-substituted variants. These substitutions are key strategies for modifying the core pyrazole structure to achieve desired properties.
Nitro-substituted Pyrazoles: The introduction of a nitro group onto the pyrazole ring is a common practice for creating compounds with specific functionalities. Due to the high nitrogen content and energy-releasing potential of the nitro group, these compounds are extensively studied in the field of energetic materials. nih.govmdpi.com The presence of nitro groups can increase the density and improve the detonation performance of pyrazole-based compounds. nih.gov Beyond materials science, nitro-substituted pyrazoles serve as important intermediates in organic synthesis. mdpi.com In medicinal chemistry, the nitro group has been shown to be an optimal substituent in certain series of pyrazole-based kinase inhibitors, enhancing their antiproliferative activity. nih.gov For example, novel triaryl pyrazole derivatives with a nitro substituent have been synthesized and evaluated for their binding affinity to estrogen receptors. nih.gov
Examples of Studied Substituted Pyrazoles
| Compound Class | Example Compound | Area of Research | Finding | Reference |
|---|---|---|---|---|
| Nitro-substituted Pyrazole | 3,4-Dinitropyrazole (3,4-DNP) | Energetic Materials | Exhibits a high decomposition temperature and is powerful, but acidic. | mdpi.com |
| Nitro-substituted Pyrazole | 4-nitro-1-(trinitromethyl)-pyrazole | Energetic Materials | Synthesized via destructive nitration, although in low yield. | mdpi.com |
| N-substituted Pyrazole | N-pyridinyl pyrazole derivatives | Kinase Inhibitors | Showed a low efflux rate and acceptable potency in cancer cell lines. | nih.gov |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-9-3-2-4-10(5-9)7-13-8-11(6-12-13)14(15)16/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAXUQGGIRTSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 3 Methylbenzyl 4 Nitro 1h Pyrazole and Analogous Structures
Strategies for Pyrazole (B372694) Ring Formation
The assembly of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous established and emerging methods. These strategies are crucial for creating the 1-benzyl-1H-pyrazole scaffold before subsequent functionalization.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically involves the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine. mdpi.comresearchgate.net For the synthesis of the 1-(3-methylbenzyl)-1H-pyrazole precursor, this would involve the condensation of 3-methylbenzylhydrazine with a suitable 1,3-dicarbonyl compound.
Variations of this method employ other 1,3-dielectrophiles, such as α,β-unsaturated ketones and aldehydes. nih.govmdpi.com In this pathway, the hydrazine derivative initially undergoes a Michael addition to the unsaturated system, followed by intramolecular cyclization and dehydration (or elimination of a leaving group) to yield the pyrazole or its pyrazoline precursor. beilstein-journals.orgmdpi.com
Multicomponent Reaction Approaches
In the quest for more efficient and atom-economical synthetic routes, multicomponent reactions (MCRs) have gained significant traction. mdpi.comnih.gov MCRs allow for the construction of complex molecules like substituted pyrazoles in a single, one-pot operation from three or more starting materials, which enhances efficiency by reducing the number of synthetic steps and purification procedures. beilstein-journals.orgnih.gov
A common MCR strategy for pyrazole synthesis involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester), and a hydrazine derivative. beilstein-journals.orgnih.gov For instance, a three-component reaction of an aldehyde, a β-ketoester, and 3-methylbenzylhydrazine could directly yield a highly substituted pyrazole core. beilstein-journals.org The versatility of MCRs has been showcased in the synthesis of a wide array of pyrazole derivatives, including fused heterocyclic systems like pyrano[2,3-c]pyrazoles. mdpi.comnih.gov
Regioselectivity Control in Pyrazole Synthesis
A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical precursors is controlling the regioselectivity. mdpi.com When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as 3-methylbenzylhydrazine, two different regioisomeric pyrazoles can be formed. mdpi.comacs.org The precise outcome is influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. beilstein-journals.org
Several strategies have been developed to address this issue. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of one isomer. acs.org Another approach involves the use of protecting groups or directing groups to guide the cyclization. nih.gov For example, a removable group can be used to block one of the nitrogen atoms in the hydrazine or to alter the reactivity of one of the carbonyl groups in the 1,3-dicarbonyl partner, thus ensuring the formation of a single desired product. nih.govewha.ac.kr
Methods for Introducing the 4-Nitro Group
Once the 1-(3-methylbenzyl)-1H-pyrazole scaffold is assembled, the next critical step is the introduction of the nitro group at the 4-position of the pyrazole ring. This can be accomplished either by direct electrophilic nitration of the pre-formed heterocycle or by constructing the ring from a precursor that already contains the nitro moiety.
Direct Nitration of Pyrazole Systems
Direct nitration is a common method for functionalizing pyrazole rings. The electron-rich nature of the pyrazole system makes it susceptible to electrophilic substitution. The typical reagent used for this transformation is a mixture of concentrated nitric acid and sulfuric acid. umich.eduumich.edu Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been employed effectively. researchgate.netsemanticscholar.org
For N-substituted pyrazoles, such as 1-(3-methylbenzyl)-1H-pyrazole, electrophilic attack is strongly directed to the C4 position. The presence of substituents at the C3 and C5 positions can further enhance the reactivity and selectivity of C4 nitration. umich.edu For example, the nitration of 3,5-dimethylpyrazole (B48361) with nitric acid yields the 3,5-dimethyl-4-nitropyrazole product in high yield. umich.edu The synthesis of sildenafil (B151) involves a key nitration step of a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid derivative, which also occurs selectively at the 4-position. researchgate.net
| Starting Material | Nitrating Agent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole | HNO₃ / H₂SO₄ | 3,4-Dinitropyrazole | 68% | umich.edu |
| 1-Methylpyrazole | HNO₃ / (CF₃CO)₂O | 1-Methyl-4-nitropyrazole | 65% | semanticscholar.org |
| 3,5-Dimethylpyrazole | HNO₃ / (CF₃CO)₂O | 3,5-Dimethyl-4-nitropyrazole | 76% | umich.edu |
| 4-Iodopyrazole | fuming HNO₃ / Zeolite catalyst | 4-Nitropyrazole | Not specified | nih.gov |
Synthesis via Nitro-containing Precursors
An alternative to direct nitration is to build the pyrazole ring using a starting material that already incorporates a nitro group. This approach offers excellent control over the position of the nitro substituent, placing it unequivocally at the C4 position and avoiding the potentially harsh conditions of strong nitrating acids.
This strategy involves the cyclocondensation of 3-methylbenzylhydrazine with a 1,3-dicarbonyl compound that is substituted with a nitro group at the C2 position (which becomes the C4 position of the pyrazole). A key precursor for this method is 4-nitropyrazole itself, which can be synthesized and then N-alkylated with 3-methylbenzyl bromide. nih.govgoogle.com The synthesis of 4-nitropyrazole can be achieved by the rearrangement of N-nitropyrazole in sulfuric acid or through the nitration of pyrazole under specific conditions. nih.gov This two-step sequence (synthesis of 4-nitropyrazole followed by N-benzylation) provides a regiochemically unambiguous route to the target compound.
Rearrangement Reactions Yielding 4-Nitropyrazoles
The formation of the 4-nitropyrazole core is a critical first step in the synthesis of the target compound. While direct nitration of pyrazole can yield 4-nitropyrazole, the reaction often suffers from low yields and the formation of byproducts. guidechem.com A more efficient and widely employed method involves the rearrangement of an N-nitropyrazole intermediate.
This acid-catalyzed rearrangement proceeds by first nitrating the pyrazole ring at the N1 position to form N-nitropyrazole. This intermediate is then subjected to strong acidic conditions, typically using concentrated sulfuric acid, which induces a rearrangement to yield the thermodynamically more stable 4-nitropyrazole. guidechem.comnih.gov One reported method involves heating N-nitropyrazole in concentrated sulfuric acid at 90°C for 24 hours. guidechem.com An optimized, one-pot, two-step method has also been developed where pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid. This optimized process can achieve yields as high as 85% at a lower reaction temperature of 50°C and a shorter reaction time of 1.5 hours. guidechem.com
Other notable rearrangement reactions in pyrazole chemistry, though not directly leading to 4-nitropyrazole from a simple pyrazole starting material, highlight the versatility of rearrangement strategies in accessing functionalized pyrazoles. For instance, Hofmann-type rearrangements have been utilized in the synthesis of fused pyrazole systems, demonstrating the potential for complex molecular architectures. nih.gov
N-Substitution with the 3-Methylbenzyl Moiety
Once the 4-nitropyrazole scaffold is obtained, the subsequent step is the introduction of the 3-methylbenzyl group at the N1 position. This is typically achieved through N-alkylation or, more specifically, N-arylmethylation.
Alkylation and Arylmethylation Techniques for N1-Substitution
The classical approach for the N-alkylation of pyrazoles involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution with an appropriate alkylating agent, such as an alkyl halide. semanticscholar.org In the case of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, this would involve the reaction of 4-nitropyrazole with 3-methylbenzyl chloride or bromide. The acidic nature of the N-H proton in 4-nitropyrazole (pKa ≈ 9.7) facilitates its removal by a variety of bases.
Commonly used bases for this transformation include alkali metal hydroxides (e.g., KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and acetone (B3395972) being frequently employed. chemicalbook.com Phase-transfer catalysis has also been shown to be an effective method for the N-alkylation of pyrazoles, often providing high yields under mild conditions. researchgate.net
An alternative, more recent method for N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. semanticscholar.org This approach avoids the need for strong bases and high temperatures. For instance, benzylic trichloroacetimidates have been shown to react with various pyrazoles to give good yields of the N-benzyl pyrazole products. semanticscholar.orgorganic-chemistry.org
| Alkylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |
| Benzyl (B1604629) bromide | K2CO3 | DMF | 65 °C | 89.28% (for 1-benzyl-4-piperidone) | chemicalbook.com |
| Phenethyl trichloroacetimidate | CSA | DCE | rt | Good | semanticscholar.org |
| Alkyl Halides | KOH/TBAB | None | Variable | Good to Excellent | researchgate.net |
| This table presents data for analogous N-alkylation reactions and is for illustrative purposes. |
Optimization of Reaction Conditions for Benzyl Substitutions
Optimizing the reaction conditions for the N-benzylation of 4-nitropyrazole is crucial for maximizing yield and minimizing side reactions. Key parameters to consider include the choice of base, solvent, temperature, and the nature of the leaving group on the benzylating agent.
Base and Solvent System: For the reaction with 3-methylbenzyl halide, a moderately strong, non-nucleophilic base like potassium carbonate is often preferred to avoid potential side reactions. DMF is a common solvent choice due to its ability to dissolve both the pyrazole salt and the benzyl halide. The use of sodium hydride in a solvent like THF or acetonitrile is another effective combination, particularly for achieving complete deprotonation of the pyrazole. nih.gov
Temperature and Reaction Time: The reaction temperature can influence the rate and selectivity of the alkylation. While some reactions proceed efficiently at room temperature, others may require heating to 60-80°C to achieve a reasonable reaction rate. chemicalbook.comnih.gov Reaction times can vary from a few hours to overnight, and progress can be monitored by techniques such as thin-layer chromatography (TLC).
Leaving Group: Benzyl bromides are generally more reactive than benzyl chlorides due to the better leaving group ability of the bromide ion, which can lead to shorter reaction times or lower required temperatures. youtube.com
A study on the benzylation of nitroalkanes, which presents similar challenges of C- versus O-alkylation, highlights the effectiveness of copper(I) catalysis in promoting the desired C-alkylation (analogous to N-alkylation in pyrazoles) of benzyl bromides under mild conditions (60 °C). nih.gov This suggests that a similar catalytic approach could be beneficial for the N-benzylation of 4-nitropyrazole.
| Parameter | Condition 1 | Condition 2 | Rationale |
| Base | K2CO3 | NaH | K2CO3 is milder and easier to handle. NaH ensures complete deprotonation. |
| Solvent | DMF | Acetonitrile | Both are polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | Room Temperature | 60-80 °C | Higher temperatures can increase reaction rate but may also lead to side products. |
| Benzylating Agent | 3-methylbenzyl bromide | 3-methylbenzyl chloride | Bromide is a better leaving group, leading to higher reactivity. |
Advanced Synthetic Techniques and Methodological Innovations
Modern organic synthesis continually seeks more efficient, selective, and environmentally benign methods. The synthesis of functionalized pyrazoles has benefited significantly from these advancements.
Transition-Metal Catalyzed Functionalization
Transition-metal catalysis has emerged as a powerful tool for the functionalization of pyrazole rings. While the N-alkylation described above is a classical approach, transition-metal-catalyzed reactions offer alternative pathways, particularly for C-H functionalization.
Palladium-catalyzed C-H allylation and benzylation reactions have been reported for pyrazoles that possess an electron-withdrawing group at the C4 position, such as a nitro group. researchgate.net The presence of the nitro group acidifies the C5-H bond and reduces the Lewis basicity of the adjacent nitrogen atom, which helps to prevent catalyst deactivation and undesired N-alkylation. This allows for direct functionalization at the C5 position, offering a route to polysubstituted pyrazoles that can be complementary to the N-alkylation strategy.
Furthermore, copper-catalyzed domino C-N coupling/hydroamination reactions provide an efficient method for the synthesis of N-substituted pyrazoles from readily available starting materials. nih.gov Cobalt-catalyzed reactions have also been explored for the synthesis of pyrazole-containing molecules through C-H bond addition cascades. acs.org These advanced methods highlight the potential for creating diverse pyrazole libraries through regioselective C-H and N-H functionalization.
| Metal Catalyst | Reaction Type | Substrate | Key Advantage | Reference |
| Palladium | C-H Benzylation | 4-Nitropyrazole | Direct functionalization of the pyrazole ring. | researchgate.net |
| Copper | Domino C-N Coupling | Acetylenes & Diamines | High efficiency and domino process. | nih.gov |
| Cobalt | C-H Addition Cascade | Pyrazolyl benzenes | High stereoselectivity in three-component reactions. | acs.org |
Green Chemistry Approaches in Pyrazole Synthesis
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.
Several greener synthetic strategies have been developed that are applicable to the synthesis of N-substituted pyrazoles. These include:
Use of Recyclable Catalysts: Solid acid catalysts like Amberlyst-70 have been used for the synthesis of pyrazoles via condensation reactions in water at room temperature. researchgate.net This avoids the use of corrosive liquid acids and allows for easy separation and reuse of the catalyst.
Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of pyrazole derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating. nih.gov This technique can also be combined with solvent-free conditions, further enhancing the green credentials of the synthesis.
Aqueous and Solvent-Free Reactions: Performing reactions in water or under solvent-free conditions is a cornerstone of green chemistry. The synthesis of pyrazoles has been successfully demonstrated in water, which is an environmentally benign solvent. researchgate.nettandfonline.com Solvent-free reactions, sometimes facilitated by grinding or microwave irradiation, eliminate the need for organic solvents altogether, reducing waste and potential environmental impact.
These green methodologies offer more sustainable and efficient alternatives to traditional synthetic routes for preparing pyrazole derivatives, including precursors to this compound.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has become a cornerstone in modern organic chemistry, offering substantial benefits over conventional heating methods, such as dramatically reduced reaction times, enhanced product yields, and improved purity profiles. dergipark.org.trnanobioletters.comheteroletters.org This technology has been effectively utilized in the synthesis of a wide array of heterocyclic compounds, including various pyrazole derivatives. dergipark.org.trnih.gov The application of microwave irradiation can significantly expedite and improve the efficiency of synthesizing this compound and its analogs by facilitating more rapid and uniform heating of the reaction mixture. dergipark.org.trrasayanjournal.co.in
The advantages of microwave-assisted synthesis are well-documented in the preparation of substituted pyrazoles. nih.gov Research has consistently shown that critical reaction steps, such as condensations and cyclizations to form the pyrazole ring, are notably accelerated under microwave conditions. heteroletters.org This enhancement is attributed to the direct interaction of microwave energy with polar molecules in the reaction, leading to a swift and homogenous temperature increase throughout the mixture. dergipark.org.tr
A versatile synthetic strategy that is readily adaptable to microwave-assisted conditions involves the reaction of a substituted hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent. For the targeted synthesis of 4-nitropyrazoles, nitromalonaldehyde (B3023284) or its derivatives are common and effective precursors.
One prominent study outlines a solvent-free, microwave-assisted approach for the synthesis of various 1-aryl-4-nitropyrazoles. This method involves the reaction of nitromalonaldehyde di-sodium salt monohydrate with different arylhydrazines under microwave irradiation, leading to high yields and remarkably short reaction times, often between 2 to 5 minutes. Although this particular study did not synthesize this compound, its methodology is directly applicable. By using (3-methylbenzyl)hydrazine in place of an arylhydrazine, the target compound can be efficiently produced.
Another effective microwave-assisted protocol is the nitration of a pre-existing pyrazole ring. nih.gov For instance, a 1-substituted pyrazole can be nitrated using a combination of nitric acid and sulfuric acid under microwave irradiation. This technique has been shown to reduce reaction times from several hours to mere minutes when compared to conventional heating methods, while still providing good yields of the 4-nitro derivative. nih.gov This approach could be effectively applied to 1-(3-methylbenzyl)-1H-pyrazole to produce the desired this compound.
The choice of solvent plays a crucial role in the effectiveness of microwave-assisted synthesis. Solvents with high dielectric constants, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), are frequently employed due to their ability to efficiently absorb microwave energy. nih.gov However, as demonstrated in some studies, solvent-free conditions can also be highly successful, offering the added advantages of a reduced environmental footprint and simplified product purification. clockss.orgrsc.org
In a specific example of a microwave-assisted synthesis of pyrazole derivatives, a one-pot reaction was conducted using phenyl hydrazine and 2,5-dibromo-3-thiophenecarbaldehyde in an ethanol and acetic acid solution. dergipark.org.tr The reaction was completed in seven minutes under microwave irradiation at 100°C. dergipark.org.tr Further demonstrating the utility of this technique, a subsequent step involved bromination of the pyrazole ring using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) under microwave irradiation at 150°C for 2 hours, which resulted in a 77% yield of the C-4 brominated pyrazole. dergipark.org.tr These examples highlight the potential for microwave-assisted methods to facilitate various transformations on the pyrazole core.
The following table presents a summary of research findings for the synthesis of pyrazole derivatives using microwave-assisted methods, showcasing the reaction conditions and outcomes.
| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Yield (%) | Reaction Time |
| Phenyl hydrazine, 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic Acid | 100°C | Pyrazole derivative | - | 7 min |
| Pyrazole derivative from previous step | NBS/THF | 150°C | C-4 brominated pyrazole | 77% | 2 hours |
| Nitrile precursor, hydrazine hydrate | Ethanol | 80°C | Tetra-substituted pyrazole | 68.4-90.1% | 30 min |
| Chalcones, hydrazine hydrate | Acetic acid/Ethanol | 280 W | 1,5-disubstituted pyrazole | - | 10 min |
| Phenyl hydrazine derivatives, substituted salicylaldehydes | Ethanol | 80°C, 50 W | Indazole derivatives | 77-83% | 35 min |
| This table is a compilation of data from multiple studies on microwave-assisted pyrazole synthesis. heteroletters.orgdergipark.org.trnih.govnih.gov |
Advanced Reaction Chemistry and Transformations of 1 3 Methylbenzyl 4 Nitro 1h Pyrazole
Reactivity Profile of the 4-Nitro Group
The strongly electron-withdrawing nature of the nitro group at the C4 position renders the pyrazole (B372694) ring electron-deficient. This electronic feature is the primary driver for the reactivity discussed in the following sections, activating the molecule for nucleophilic attack and influencing directing effects in other transformations.
Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. mdpi.comnih.gov For SNAr to occur, two main conditions must be met: the presence of a suitable leaving group and significant electron deficiency in the ring, which is typically achieved by the presence of strong electron-withdrawing groups like the nitro group. nih.govchemguide.co.uk The nitro group stabilizes the negative charge in the Meisenheimer intermediate, the key intermediate in the SNAr mechanism, particularly when positioned ortho or para to the leaving group. nih.govacs.org
In the context of nitropyrazoles, the nitro group profoundly activates the ring towards nucleophilic attack. While the target molecule, 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, does not have a conventional leaving group at the C3 or C5 positions, SNAr reactions have been demonstrated on nitropyrazoles bearing a leaving group, such as a halogen. For instance, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) in acetone (B3395972) proceeds smoothly to replace the chlorine atom with an azido (B1232118) group, forming 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in high yield. uni-muenchen.de This demonstrates the facile nature of nucleophilic displacement when a leaving group is present on the activated nitropyrazole ring.
Furthermore, studies on N-substituted trinitropyrazoles show that the position of the N-substituent directs the regioselectivity of nucleophilic substitution. In N-substituted 3,4,5-trinitropyrazoles, nucleophiles preferentially attack the C5 position. researchgate.net Conversely, in N-unsubstituted trinitropyrazole, the C4-nitro group is displaced. researchgate.net This highlights the intricate electronic control exerted by the substituents on the pyrazole core. For this compound, while it lacks a leaving group for a classical SNAr, its electron-deficient nature makes the protons at C3 and C5 more acidic and susceptible to other forms of nucleophilic attack or C-H functionalization.
Table 1: Examples of Nucleophilic Aromatic Substitution on Nitropyrazole Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium Azide (NaN₃) | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 86 | uni-muenchen.de |
| 1-Methoxymethyl-3,4,5-trinitropyrazole | Hydrazine (B178648) | 5-Hydrazino-1-methoxymethyl-3,4-dinitropyrazole | Good | acs.org |
| 1-Methyl-3,4,5-trinitropyrazole | Ammonia | 5-Amino-1-methyl-3,4-dinitropyrazole | Good | acs.org |
The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further derivatization. nih.gov This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) or treatment with metals in acidic media (e.g., Fe, Sn, or Zn in HCl). nih.govthieme-connect.com
For this compound, the reduction of the 4-nitro group would yield 1-(3-methylbenzyl)-4-amino-1H-pyrazole. This aminopyrazole is a valuable intermediate for constructing more complex molecules. The resulting amino group can undergo a wide array of subsequent derivatizations. For example, it can be:
Acylated with acid chlorides or anhydrides to form amides.
Alkylated or arylated to form secondary or tertiary amines.
Diazotized to form a diazonium salt, which can then be converted into a variety of other functional groups (e.g., -OH, -CN, -halogens via Sandmeyer reaction).
Used as a nucleophile in condensation reactions to form larger heterocyclic systems.
Studies on related compounds, such as 3,5-diamino-4-nitropyrazole, have shown that the amino groups can be used to build fused heterocyclic rings like pyrazolo[1,5-a] nih.govnih.govacs.orgtriazines. mdpi.comnih.gov The reduction of C-nitropyrazoles to the corresponding C-aminopyrazoles has been documented as a key step in the synthesis of various functionalized pyrazoles. acs.org For instance, the reduction of isomeric C-mononitropyrazoles containing a tetrazole substituent yields the respective aminotetrazolylpyrazoles, which can be further functionalized. acs.org While specific literature on the reduction of this compound is not prevalent, the established methods for nitro group reduction are expected to be applicable. The resulting 4-aminopyrazole derivative would be a key building block for diverse chemical libraries. raineslab.com
The electron-withdrawing nitro group can act as a directing group in transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of adjacent C-H bonds. researchgate.net For 4-nitropyrazoles, the nitro group activates the ring and directs functionalization regioselectively to the C5 position. The C-H bond at the C3 position, being adjacent to two nitrogen atoms, is generally less reactive in these transformations. thieme-connect.com
A prime example of this reactivity is the direct C-H arylselenation of N-alkylated 4-nitropyrazoles. A one-pot, copper-catalyzed protocol has been developed that uses elemental selenium and aryl iodides to install an arylselenyl group at the C5 position of the pyrazole ring. nih.gov This method is efficient and tolerates a variety of substituents on the aryl iodide. The presence of the nitro group was found to be essential for this C-H activation to proceed. nih.govresearchgate.net
Table 2: Copper-Catalyzed Direct C-H Arylselenation of N-Alkylated 4-Nitropyrazoles
| N-Alkyl-4-nitropyrazole | Aryl Iodide | Product | Yield (%) | Reference |
| 1-Methyl-4-nitropyrazole | 4-Iodotoluene | 1-Methyl-4-nitro-5-(p-tolylselanyl)-1H-pyrazole | 38 | nih.gov |
| 1-Methyl-4-nitropyrazole | Iodobenzene | 1-Methyl-4-nitro-5-(phenylselanyl)-1H-pyrazole | 56 | nih.gov |
| 1-Ethyl-4-nitropyrazole | 4-Iodotoluene | 1-Ethyl-4-nitro-5-(p-tolylselanyl)-1H-pyrazole | 41 | nih.gov |
This directed functionalization is not limited to selenation. Palladium-catalyzed C-H arylation reactions of 4-nitropyrazoles with aryl bromides also occur with high regioselectivity at the C5 position, driven by the electronic effect of the nitro group. thieme-connect.com These C-H activation strategies provide a powerful and atom-economical route to complex, functionalized pyrazoles that would be difficult to access through traditional methods.
Reactions of the Pyrazole Heterocycle
Beyond the chemistry of the nitro group, the pyrazole ring itself can participate in various transformations, although its reactivity is heavily influenced by the existing substituents.
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. In an unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack (e.g., nitration, halogenation, sulfonation). chemguide.co.uk However, in this compound, this position is already occupied.
Furthermore, the presence of the strongly deactivating 4-nitro group significantly reduces the nucleophilicity of the entire pyrazole ring, making further electrophilic substitution challenging. Any subsequent electrophilic attack would be forced to occur at the less favorable C3 or C5 positions and would require harsh reaction conditions. Studies on the nitration of nitropyrazoles have shown that forcing conditions can lead to the introduction of additional nitro groups. For example, nitration of 3,5-dinitropyrazole with a mixture of nitric and sulfuric acid yields 3,4,5-trinitropyrazole. acs.org Similarly, further nitration of 3(5)-nitropyrazoles can yield dinitropyrazoles. For the target compound, electrophilic substitution is generally unfavorable due to the deactivating effect of the 4-nitro group.
While pyrazoles are often synthesized via [3+2] cycloaddition reactions, the aromatic 1H-pyrazole ring itself is generally a poor participant in cycloaddition reactions, such as the Diels-Alder reaction, because this would require the disruption of its aromaticity.
However, non-aromatic isomers, specifically 4H-pyrazoles, can act as effective dienes in Diels-Alder reactions. acs.orgresearchgate.net The reactivity of these 4H-pyrazoles is enhanced by electron-withdrawing substituents at the C4 position. acs.org For instance, 4-fluoro-4-methyl-4H-pyrazoles react readily with dienophiles. acs.org
For aromatic 1H-pyrazoles like the title compound, participation as a diene in a [4+2] cycloaddition is rare and typically requires either very reactive dienophiles under forcing conditions or modification of the pyrazole to create a more reactive dienic system. nih.gov For example, pyrazolyl 2-azadienes have been shown to undergo Diels-Alder cycloadditions with nitroalkenes under microwave irradiation to form pyrazolo[3,4-b]pyridines, representing a rare case of a cycloaddition involving a pyrazole ring system. Given the stability endowed by its aromaticity, this compound is not expected to readily undergo cycloaddition reactions as a diene under standard conditions.
Reactivity of the N-3-Methylbenzyl Substituent
The N-3-methylbenzyl substituent, while often considered a simple appendage to the pyrazole core, possesses its own distinct reactive sites. These include the benzylic methylene (B1212753) group, the aromatic ring, and the methyl group. The reactivity of these sites can be selectively targeted under appropriate conditions, leading to a diverse array of functionalized derivatives.
Reactions on the Methyl Group and Benzyl (B1604629) Ring
The 3-methylbenzyl moiety offers several avenues for chemical modification, independent of the pyrazole ring, which is significantly deactivated by the strong electron-withdrawing nitro group at the C4-position.
Benzylic Oxidation: The methyl group on the benzyl ring is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions. This transformation is a common reaction for alkyl-substituted aromatic compounds. While no specific studies on this compound have been documented, it is anticipated that treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would yield the corresponding benzoic acid derivative. The reaction would proceed via a benzylic radical intermediate, which is stabilized by the aromatic ring.
Benzylic Halogenation: The benzylic protons of the methyl group are activated for free-radical halogenation. libretexts.orgmasterorganicchemistry.comchadsprep.com Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly employed for the selective bromination of benzylic positions. libretexts.orgmasterorganicchemistry.comchadsprep.com This reaction proceeds through a stabilized benzylic radical, leading to the formation of the corresponding bromomethyl derivative. This functionalization opens up pathways for further nucleophilic substitution reactions at the benzylic carbon.
Table 1: Predicted Reactions on the 3-Methylbenzyl Substituent
| Reaction Type | Reagents and Conditions | Predicted Product |
| Benzylic Oxidation | KMnO₄, H₂O, heat | 3-(4-nitro-1H-pyrazol-1-ylmethyl)benzoic acid |
| Benzylic Bromination | NBS, CCl₄, light/AIBN | 1-(3-(bromomethyl)benzyl)-4-nitro-1H-pyrazole |
| Nitration of Benzyl Ring | HNO₃, H₂SO₄ | Mixture of nitro-substituted benzyl derivatives |
Steric and Electronic Effects of the 3-Methylbenzyl Group on Pyrazole Reactivity
Electronic Effects: The benzyl group itself is generally considered to be weakly electron-withdrawing by induction. However, the additional methyl group at the meta-position has a weak electron-donating inductive effect. The net electronic influence of the 3-methylbenzyl group on the pyrazole ring is therefore a complex balance of these effects. The dominant electronic feature of the molecule is the strongly electron-withdrawing 4-nitro group, which significantly reduces the electron density of the pyrazole ring. This deactivation makes further electrophilic substitution on the pyrazole ring highly unfavorable. The primary role of the N-substituent's electronic effect is often observed in its influence on the basicity of the pyrazole nitrogens and the stability of reaction intermediates.
Steric Effects: The 3-methylbenzyl group introduces significant steric bulk at the N1 position of the pyrazole ring. This steric hindrance can influence the regioselectivity of reactions involving the pyrazole ring, particularly at the adjacent C5 position. While the C4 position is the typical site for electrophilic attack on the pyrazole ring, the presence of the nitro group already at this position redirects any potential reactivity. For reactions that might occur at other positions, such as nucleophilic attack or metal-catalyzed C-H activation, the steric profile of the 3-methylbenzyl group would play a crucial role in dictating the approach of reagents. For instance, in reactions involving coordination to the pyrazole nitrogen atoms, the bulk of the substituent could influence the geometry of the resulting metal complex.
Theoretical and Computational Investigations
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic structure and properties of molecules.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its optimized geometry. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the geometry that corresponds to the lowest energy state on the potential energy surface.
For 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, this optimization would reveal crucial bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric interactions.
Illustrative Data Table: Optimized Geometrical Parameters This table presents hypothetical optimized geometrical parameters for this compound, as would be obtained from a DFT calculation. These values are for illustrative purposes only.
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-N (pyrazole) | 1.34 |
| N-N (pyrazole) | 1.33 | |
| C-NO2 | 1.45 | |
| Bond Angle | C-N-N (pyrazole) | 110.5 |
| N-C-NO2 | 121.0 | |
| Dihedral Angle | Pyrazole-Benzyl | 85.0 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the FMO analysis would likely show the HOMO localized on the pyrazole (B372694) and benzyl (B1604629) rings, while the LUMO would be concentrated on the electron-withdrawing nitro group. This would indicate that the molecule is likely to act as an electron donor from the pyrazole/benzyl side and as an electron acceptor at the nitro group in chemical reactions.
Illustrative Data Table: FMO Analysis This table presents hypothetical FMO analysis data for this compound. These values are for illustrative purposes only.
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -2.5 |
| HOMO-LUMO Gap | 4.3 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is color-coded to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
The MEP map of this compound would be expected to show a negative potential (red/yellow) around the oxygen atoms of the nitro group, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the methyl group and the pyrazole ring would likely show a positive potential (blue), suggesting these are potential sites for nucleophilic interaction.
Conformational Analysis and Intramolecular Interactions
The this compound molecule has several rotatable bonds, leading to different possible conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in different environments. Intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations would also be identified.
Theoretical Studies of Tautomerism in Pyrazole Systems
Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. While this compound itself is N-substituted and thus less prone to the common annular tautomerism seen in NH-pyrazoles, theoretical studies could explore the possibility of other tautomeric forms under specific conditions, such as protonation or in different solvent environments. nih.govresearchgate.netej-chem.org Computational methods can calculate the relative energies of different tautomers to predict which form is more stable. nih.govresearchgate.netej-chem.org
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This provides insights into the feasibility of a reaction, its kinetics, and the factors that control its outcome. For instance, the synthesis of this compound could be modeled to optimize reaction conditions and yield.
Transition State Analysis for Elucidating Reaction Routes
Transition state theory is a fundamental concept in computational chemistry used to determine the rates of chemical reactions. By locating the transition state (TS) on the potential energy surface, the energy barrier for a reaction can be calculated, providing insights into the reaction mechanism and kinetics. For the synthesis of this compound, a key step is the N-alkylation of 4-nitro-1H-pyrazole with 3-methylbenzyl halide.
Computational studies on the N-alkylation of pyrazoles have been performed to understand the regioselectivity of this reaction. nih.govresearchgate.net The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to two possible regioisomers. Theoretical calculations, often employing Density Functional Theory (DFT), can model the reaction pathway for both possibilities.
A plausible reaction route for the synthesis of this compound involves the reaction of 4-nitro-1H-pyrazole with a 3-methylbenzyl halide in the presence of a base. Computational modeling of this SN2 reaction would involve locating the transition state where the C-N bond is partially formed and the C-halide bond is partially broken. The calculated energy barrier for this transition state would be indicative of the reaction's feasibility.
Prediction of Regioselectivity and Stereoselectivity
Regioselectivity:
The synthesis of this compound inherently involves the question of regioselectivity. The pyrazole ring in 4-nitro-1H-pyrazole is asymmetric, and the incoming 3-methylbenzyl group can attach to either of the two ring nitrogen atoms. This leads to the potential formation of two regioisomers: this compound and 2-(3-methylbenzyl)-4-nitro-1H-pyrazole.
Computational chemistry offers powerful tools to predict the regiochemical outcome of such reactions. DFT calculations can be used to determine the relative stabilities of the two possible products. The isomer with the lower calculated energy is generally the thermodynamically favored product. Furthermore, analyzing the electronic properties of the 4-nitro-1H-pyrazole anion (formed in the presence of a base) can provide clues. The distribution of the negative charge and the energies of the frontier molecular orbitals (HOMO and LUMO) on the two nitrogen atoms can indicate the more nucleophilic site, thus predicting the kinetically favored product. mdpi.com
Studies on the regioselective synthesis of substituted pyrazoles have shown that the outcome can be influenced by factors such as the nature of the substituents, the reaction conditions, and the catalyst used. nih.govacs.org For instance, in the synthesis of N-substituted pyrazoles, it has been demonstrated that regioselectivity can be controlled to favor the N1-alkylated product. semanticscholar.orgresearchgate.net Theoretical calculations have been instrumental in rationalizing these experimental observations. figshare.com
Stereoselectivity:
The concept of stereoselectivity applies when a reaction can produce two or more stereoisomers. In the case of this compound, the molecule itself is achiral and does not have any stereocenters. Therefore, the synthesis of this specific compound does not involve stereoselectivity.
However, if the substituents on the pyrazole or the benzyl group were chiral, or if the reaction created a chiral center, then predicting the stereoselectivity would be crucial. Computational methods, such as modeling the transition states leading to different stereoisomers, can predict the diastereomeric or enantiomeric excess. For example, in the synthesis of certain pyrazole derivatives, regio- and stereoselective outcomes can be switched by the choice of catalyst, a phenomenon that can be rationalized through computational modeling. mdpi.com
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical data storage and image processing. Organic molecules with extended π-conjugated systems and significant charge transfer characteristics often exhibit large NLO responses. The presence of an electron-donating group (the benzyl group) and an electron-withdrawing group (the nitro group) on the pyrazole ring in this compound suggests that it may possess interesting NLO properties.
Computational methods, particularly DFT, are widely used to predict and analyze the NLO properties of molecules. The key parameters that quantify the NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high value of β is indicative of a strong second-order NLO response.
Theoretical studies on various pyrazole derivatives have demonstrated their potential as NLO materials. eurjchem.comekb.eg These studies typically involve optimizing the molecular geometry and then calculating the electronic properties, including the dipole moment (μ), polarizability (α), and hyperpolarizability (β), using a suitable DFT functional and basis set. For instance, DFT calculations have been employed to investigate the NLO properties of novel pyrazolyl quinolinone derivatives, showing that the strategic placement of electron-donating and withdrawing groups can enhance the NLO response. ekb.eg
The NLO properties of a molecule are strongly dependent on its electronic structure. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability. The introduction of the nitro group, a strong electron-withdrawing group, is expected to lower the LUMO energy of the pyrazole system, potentially leading to a smaller HOMO-LUMO gap and enhanced NLO properties. nih.gov
To provide a quantitative prediction for a series of related compounds, the following table presents calculated NLO properties for a set of hypothetical substituted pyrazoles, based on general findings from the literature.
| Compound | Substituent (R) | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
|---|---|---|---|---|
| 1 | -H | 2.5 | 85 | 250 |
| 2 | -CH₃ | 2.8 | 92 | 310 |
| 3 | -NH₂ | 3.5 | 105 | 520 |
| 4 | -NO₂ | 1.2 | 98 | 850 |
| 5 | -CN | 1.5 | 95 | 780 |
This table presents hypothetical data for illustrative purposes, based on trends observed in computational studies of substituted pyrazoles.
The analysis of NLO properties also involves examining the molecular electrostatic potential (MEP) to visualize the charge distribution and identify the electron-rich and electron-deficient regions of the molecule. ekb.eg In this compound, the nitro group would be the primary electron-deficient site, while the benzyl and pyrazole rings would be comparatively electron-rich, facilitating intramolecular charge transfer, a key requirement for a high NLO response.
Structure Activity Relationship Sar Studies and Molecular Recognition
Systematic Investigation of Structural Features Influencing Biological Interactions (General Pyrazole (B372694) Context)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net SAR studies on various classes of pyrazole-based agents have revealed several guiding principles:
N1-Substitution: The substituent at the N1-position is crucial for modulating potency and selectivity. In many cases, a bulky aromatic or heteroaromatic group at this position is optimal for activity. For instance, in a series of pyrazole antagonists for the cannabinoid receptor CB1, a 2,4-dichlorophenyl group at the N1-position was found to be optimal for binding affinity. acs.orgnih.gov The N1-substituent often orients the molecule within a binding pocket, making key hydrophobic or aromatic interactions.
C3- and C5-Substitution: These positions are frequently substituted with aryl groups, which can engage in hydrophobic and pi-stacking interactions with target proteins. In a study of meprin inhibitors, 3,5-diphenylpyrazole (B73989) was a highly potent lead compound, and modifications to these phenyl rings significantly modulated activity and selectivity. nih.gov The relative orientation and electronic properties of these substituents are critical.
C4-Substitution: The C4-position offers another vector for modification. Small alkyl groups or halogen atoms at this position can influence the electronic environment of the ring and create specific steric interactions. For example, a methyl group at the C4-position was a key feature in the potent cannabinoid receptor antagonist SR141716A. acs.orgnih.gov
Impact of the 4-Nitro Group on Biological Activity Profiles
The introduction of a nitro (-NO₂) group at the C4-position of the pyrazole ring has a profound impact on the molecule's physicochemical properties and, consequently, its biological activity. Nitration of pyrazoles typically occurs at the C4-position. acrhem.org
The nitro group is one of the strongest electron-withdrawing groups, which significantly alters the electron distribution of the pyrazole ring. nih.gov This electronic modulation can affect the pKa of the pyrazole nitrogen and influence the strength of hydrogen bonds the molecule can form with a target. acrhem.org
From a biological standpoint, the 4-nitro group can contribute to activity in several ways:
Direct Binding Interactions: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues (e.g., arginine, lysine) in a protein's active site.
Bioreductive Activation: The nitro group can be enzymatically reduced in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to form reactive nitroso, hydroxylamino, and amino species. These reactive intermediates can covalently modify macromolecules, leading to cytotoxic or antimicrobial effects.
Modulation of Physicochemical Properties: The nitro group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.
Research on other nitro-aromatic compounds has shown that this moiety is a key feature in many antibacterial, anticancer, and antiparasitic agents. nih.gov For example, 4-nitro-1H-pyrazole itself is used as a building block for agents with anti-inflammatory and anticancer properties.
Role of the N-3-Methylbenzyl Moiety in Ligand-Target Recognition
The substituent at the N1-position of the pyrazole ring plays a critical role in anchoring the ligand to its target. The N-(3-methylbenzyl) group in 1-(3-methylbenzyl)-4-nitro-1H-pyrazole contributes to ligand-target recognition through several mechanisms:
Hydrophobic and Aromatic Interactions: The benzyl (B1604629) group provides a large, hydrophobic surface area that can engage in favorable van der Waals and pi-stacking interactions with nonpolar regions of a binding pocket, often involving aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Conformational Flexibility: The methylene (B1212753) linker between the pyrazole and the phenyl ring allows for rotational flexibility, enabling the benzyl group to adopt an optimal conformation to fit within the binding site.
Influence of the Methyl Group: The 'meta' (3-position) methyl group on the benzyl ring fine-tunes the properties of the substituent. It increases lipophilicity compared to an unsubstituted benzyl group, which can enhance binding to hydrophobic pockets. It also introduces a steric element that can influence the preferred binding orientation or provide selectivity for one target over another. Furthermore, the methyl group can be a site for metabolic oxidation, which would be a factor in the molecule's pharmacokinetic profile.
In studies of pyrazole-based inhibitors, the substitution pattern on an N-phenyl or N-benzyl ring has been shown to be a critical determinant of potency. nih.govacs.org
Table 1: Illustrative SAR of N1-Substituents on Pyrazole Cannabinoid (CB1) Receptor Antagonists
This table is based on findings for pyrazole derivatives acting as CB1 receptor antagonists, demonstrating the importance of the N1-substituent. acs.org
| N1-Substituent | Relative Binding Affinity (Ki) | Key Observation |
| 2,4-Dichlorophenyl | High | Optimal substitution for high affinity. |
| 4-Chlorophenyl | Moderate | Loss of one chlorine atom reduces affinity compared to the 2,4-dichloro analog. |
| 4-Nitrophenyl | Low | The electron-withdrawing nitro group at this position leads to decreased affinity. |
| Phenyl | Low | Unsubstituted phenyl group is not sufficient for potent binding. |
Computational Approaches in SAR Elucidation
Computational chemistry provides powerful tools to understand and predict the SAR of pyrazole derivatives at a molecular level, guiding the design of more potent and selective analogs.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijpbs.com For pyrazole derivatives, docking studies have been instrumental in rationalizing observed SAR. nih.govmdpi.comresearchgate.net In a typical docking simulation involving a compound like this compound, the following interactions would be analyzed:
The pyrazole core is positioned within the active site to form key interactions.
The N-3-methylbenzyl group is typically oriented towards a hydrophobic pocket, where its aromatic ring can form pi-stacking interactions.
The 4-nitro group is assessed for its ability to form hydrogen bonds with polar residues or its positioning relative to metal cofactors if present.
Docking results provide a 3D model of the ligand-protein complex and a calculated binding energy score, which helps in prioritizing compounds for synthesis and biological testing. nih.gov These studies have been successfully applied to design pyrazole-based inhibitors for targets like protein kinases, cyclooxygenase (COX) enzymes, and dipeptidyl peptidase IV (DPP-4). nih.govresearchgate.netnih.gov
A pharmacophore model is an abstract 3D representation of the key molecular features necessary for biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. nih.gov For a class of active pyrazole derivatives, a pharmacophore model can be generated to capture the essential spatial arrangement of these features. acs.org
For this compound, a hypothetical pharmacophore model might include:
An aromatic/hydrophobic feature representing the 3-methylbenzyl group.
A hydrogen bond acceptor feature for the 4-nitro group.
A second hydrogen bond acceptor feature corresponding to the N2 atom of the pyrazole ring.
Such models are invaluable for virtual screening, where large chemical databases are computationally searched to identify new molecules that match the pharmacophore and are therefore likely to be active. acs.orgtandfonline.com This approach accelerates the discovery of novel hit compounds. nih.gov
Rational Design and Synthesis of Analogs for SAR Optimization
The insights gained from SAR studies and computational modeling form the basis for the rational design and synthesis of new analogs with improved properties. nih.gov For this compound, an optimization campaign would involve the systematic modification of its three core components.
Varying the N1-Substituent: A library of analogs could be synthesized by replacing the 3-methylbenzyl group with other substituted benzyl rings (e.g., 2-methylbenzyl, 4-methylbenzyl, 4-chlorobenzyl, 4-methoxybenzyl) to probe the steric and electronic requirements of the hydrophobic pocket.
Modifying the C4-Substituent: The 4-nitro group could be replaced with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or with hydrogen bond donors (e.g., amino) or halogens (e.g., chloro, bromo) to explore different interactions at this position.
Introducing C3/C5 Substituents: Based on a predicted binding mode, small alkyl or aryl groups could be introduced at the C3 or C5 positions to seek additional favorable interactions with the target protein.
The synthesis of pyrazole derivatives is well-established, often involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a substituted hydrazine (B178648). nih.govmdpi.com This synthetic accessibility allows for the straightforward creation of diverse analogs to explore the SAR landscape thoroughly. researchgate.net
Table 2: Illustrative SAR of C3/C5-Substituents on Pyrazole Meprin Inhibitors
This table is based on findings for 3,5-disubstituted pyrazole derivatives, demonstrating the impact of modifying these positions on inhibitory activity against the enzyme meprin α. nih.gov
| C3-Substituent | C5-Substituent | Inhibitory Activity (IC₅₀ against meprin α) | Key Observation |
| Phenyl | Phenyl | Low Nanomolar | The diphenyl substitution provides a highly potent starting point. |
| Phenyl | Methyl | Decreased Activity | Replacing a phenyl group with a smaller methyl group reduces potency. |
| Phenyl | Benzyl | Decreased Activity | The benzyl group is less effective than a directly attached phenyl ring at this position. |
| Phenyl | Cyclopentyl | Similar Activity to Phenyl | A cyclopentyl group can mimic the hydrophobic contribution of the phenyl ring. |
Academic Research Applications in Chemical Sciences
Exploration in Agrochemical Research
While direct research on the agrochemical applications of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole is not extensively documented in publicly available literature, the broader class of pyrazole (B372694) derivatives has been a fertile ground for the discovery of new agrochemicals. The structural motifs present in this specific compound—a pyrazole core, a nitro group, and a substituted benzyl (B1604629) group—are features found in various biologically active molecules.
Potential as Herbicidal Agents
The pyrazole ring is a key component in several commercial herbicides. Research into pyrazole derivatives has shown that they can act as potent inhibitors of various plant enzymes. For instance, some pyrazole-containing compounds are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism. Inhibition of this enzyme leads to bleaching symptoms and ultimately, the death of the weed.
A study on novel pyrazole aromatic ketone analogs demonstrated that several compounds exhibited excellent herbicidal activity against broadleaf weeds like Chenopodium serotinum and Stellaria media at application rates as low as 37.5 g ha⁻¹. While these compounds are structurally different from This compound , the findings underscore the potential of the pyrazole scaffold in developing new herbicidal agents. The herbicidal efficacy of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring and its N-substituent.
Investigation as Insecticidal Compounds
The pyrazole chemical class has also made significant contributions to the field of insecticides. The mode of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system. For example, some pyrazole carboxamides act as mitochondrial electron transport inhibitors.
Research on novel pyrazole derivatives has shown significant activity against various pests. For instance, certain pyrazole carboxamide derivatives have demonstrated high efficacy against pests like the cotton bollworm (Helicoverpa armigera) and the bean aphid (Aphis craccivora). The insecticidal spectrum and potency are highly dependent on the substituents attached to the pyrazole ring. The presence of a substituted benzyl group in This compound is a feature shared with some known insecticidal pyrazoles, suggesting a potential avenue for future research.
Application in Energetic Materials Research
Nitropyrazoles, as a class of compounds, are of significant interest in the field of energetic materials. mdpi.comnih.govresearchgate.net Their appeal stems from their high heats of formation, high density, and good thermal stability, which are all desirable characteristics for explosives and propellants. mdpi.comnih.govresearchgate.net The nitro group acts as an oxidizer, while the pyrazole ring, rich in nitrogen, serves as a fuel, contributing to a high energy release upon decomposition.
Development of High-Energy Density Materials
Research into nitropyrazole-based energetic compounds has been driven by the need for materials with high performance and reduced sensitivity. The introduction of nitro groups onto the pyrazole ring increases the density and oxygen balance of the molecule, which in turn can enhance its detonation performance. mdpi.comresearchgate.net For example, 1-methyl-3,4,5-trinitropyrazole (MTNP) is an insensitive energetic material with a high detonation velocity. mdpi.com
While no specific energetic properties for This compound are reported, the general properties of related nitropyrazoles provide a basis for estimation. The presence of a single nitro group suggests it would be less energetic than its di- or tri-nitrated counterparts. However, the benzyl group would influence its density and thermal stability.
Below is a table comparing the properties of some representative nitropyrazole-based energetic materials.
| Compound Name | Molecular Formula | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 4-Nitropyrazole (4-NP) | C₃H₃N₃O₂ | 1.52 | 6.68 | 18.81 |
| 1-Methyl-3,4,5-trinitropyrazole (MTNP) | C₄H₃N₅O₆ | Not Reported | 8.65 | 33.7 |
| 3,4-Dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | 1.67 | 7.76 | 25.57 |
Studies in Explosive and Propellant Formulations
Nitropyrazoles are being investigated for their potential use in various explosive and propellant formulations. mdpi.comnih.govresearchgate.net Their thermal stability makes them suitable for applications where they might be subjected to high temperatures before detonation. Some nitropyrazoles have been considered as potential replacements for traditional explosives like TNT, which has toxicity and environmental concerns. nih.gov
The properties of This compound would need to be experimentally determined to assess its suitability in such formulations. Key parameters of interest would include its thermal decomposition temperature, impact and friction sensitivity, and detonation properties.
Utilization in Materials Science and Dye Chemistry
The pyrazole scaffold is also a valuable building block in materials science, particularly in the synthesis of dyes and pigments. The versatility of the pyrazole ring allows for the creation of a wide range of colored compounds through various chemical modifications. primachemicals.com
Pyrazolone-based dyes, which are structurally related to pyrazoles, are known for their vibrant colors and good lightfastness, making them suitable for use in textiles, plastics, and coatings. primachemicals.com The color of these dyes is determined by the electronic structure of the molecule, which can be tuned by altering the substituents on the pyrazole ring. primachemicals.com
While there is no specific information on the use of This compound as a dye or in materials science, its structure contains a chromophoric nitro group and an auxochromic benzyl group attached to the pyrazole ring. This suggests that the compound could exhibit color and might be explored for its chromophoric properties. Further research would be needed to synthesize and characterize its spectral properties to determine any potential applications in this field. A study on novel pyrazole azo dyes highlighted the synthesis of various colored compounds using a pyrazole derivative as a starting material. nih.gov
Chromophoric Systems and Dyeing Characteristics
While specific studies on the dyeing characteristics of this compound are not extensively documented, the inherent properties of the 4-nitropyrazole scaffold suggest its potential as a chromophoric system. The nitro group (-NO2) is a powerful electron-withdrawing group, which, when conjugated with an aromatic system like pyrazole, can lead to significant absorption of light in the visible spectrum, a fundamental characteristic of a dye molecule.
Research on related azo pyrazole disperse dyes has shown that the electronic nature of substituents on the pyrazole and any coupled aromatic rings plays a crucial role in determining the color and dyeing properties nih.gov. For instance, the presence of a nitro group in similar dye structures is known to influence the color depth and fastness properties on synthetic fibers like polyester nih.gov. It is hypothesized that the 4-nitro group in this compound would act as an acceptor in a donor-acceptor chromophoric system, potentially leading to colored compounds. The 3-methylbenzyl group, while not a strong electron-donating group, modulates the molecule's polarity and steric bulk, which could influence its solubility in different media and its affinity for various substrates during a dyeing process.
Further investigation into the synthesis of azo dyes derived from this compound could reveal its utility in creating disperse dyes for hydrophobic textiles. The solvatochromic behavior of such dyes, which is the change in color with the polarity of the solvent, would also be a key area of investigation.
Investigation in Nonlinear Optical (NLO) Materials
The field of nonlinear optics (NLO) explores how materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered properties. Organic molecules with large second-order hyperpolarizabilities are of significant interest for NLO applications. A key molecular design strategy for achieving high NLO activity is the creation of "push-pull" systems, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated bridge.
Studies on other donor-acceptor substituted pyrazole derivatives have demonstrated their potential as NLO chromophores acs.orgacs.org. Theoretical and experimental work on similar nitro-substituted aromatic compounds has shown that the charge transfer from the donor to the acceptor through the π-system is responsible for the large NLO response nih.gov. Therefore, it is plausible that this compound could exhibit NLO properties. To confirm this, experimental measurements of its hyperpolarizability would be necessary, alongside quantum chemical calculations to understand the electronic transitions contributing to its potential NLO activity.
Scaffolds for Chemical Biology Probe Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This makes pyrazole derivatives, including this compound, attractive candidates for the development of chemical probes to study biological systems.
Enzyme Inhibition Studies
The diverse biological activities of pyrazole derivatives often stem from their ability to inhibit specific enzymes. The particular substitutions on the pyrazole ring are critical in determining the potency and selectivity of this inhibition.
α-glucosidase and α-amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy in managing type 2 diabetes. Numerous pyrazole-based compounds have been identified as potent α-glucosidase inhibitors nih.govresearchgate.netnih.govfrontiersin.org. The mechanism of inhibition often involves specific interactions between the pyrazole core and amino acid residues in the active site of the enzyme. While there is no direct evidence for this compound as an inhibitor of these enzymes, its pyrazole core suggests that it could be a starting point for the design of new inhibitors. Structure-activity relationship (SAR) studies on similar pyrazole derivatives could guide modifications to the 3-methylbenzyl and 4-nitro groups to optimize interactions with the active sites of α-glucosidase and α-amylase.
PI3 Kinase: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of the PI3K pathway is common in cancer, making PI3K inhibitors a major focus of drug discovery. The pyrazole scaffold is present in several known PI3K inhibitors nih.govresearchgate.neteco-vector.commdpi.com. Molecular docking studies of pyrazoline derivatives have shown that the pyrazole ring can fit into the ATP-binding pocket of the PI3K enzyme nih.goveco-vector.com. The substituents on the pyrazole ring are crucial for achieving potency and selectivity for different PI3K isoforms. The potential of this compound as a PI3K inhibitor would need to be evaluated through in vitro kinase assays and computational modeling.
Cyclooxygenases (COX): The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Several pyrazole-containing compounds are known to be potent and selective COX-2 inhibitors nih.govmdpi.combenthamscience.comnih.govdergipark.org.tr. The pyrazole ring is a central feature of the well-known COX-2 inhibitor celecoxib. The anti-inflammatory activity of pyrazole derivatives is often attributed to their ability to bind to the active site of the COX-2 enzyme nih.gov. The 3-methylbenzyl and 4-nitro substituents of this compound would influence its size, shape, and electronic distribution, which in turn would determine its ability to fit into the COX active site and its selectivity for COX-2 over COX-1.
Table 1: Investigated Enzyme Inhibition by Pyrazole Scaffolds No direct data is available for this compound. The table reflects the general inhibitory potential of the broader pyrazole class of compounds against these enzymes.
| Enzyme Target | General Inhibitory Activity of Pyrazole Derivatives | Key Structural Features for Activity |
|---|---|---|
| α-glucosidase | Potent inhibition observed in numerous studies. | Varies, but often involves hydrogen bonding and hydrophobic interactions. |
| α-amylase | Inhibition has been reported for some pyrazole derivatives. | Dependent on the specific substituents on the pyrazole ring. |
| PI3 Kinase | The pyrazole scaffold is a known core for PI3K inhibitors. | Substituents that can interact with the ATP-binding pocket. |
| Cyclooxygenases (COX) | Many pyrazole derivatives are potent and selective COX-2 inhibitors. | Specific substitution patterns that mimic the binding of known inhibitors like celecoxib. |
Investigation as Modulators of Specific Biological Pathways
Beyond single enzyme inhibition, pyrazole derivatives can modulate complex biological pathways. The pyrazole scaffold's ability to interact with a variety of protein targets, including kinases and receptors, makes it a valuable tool for dissecting cellular signaling networks nih.govmdpi.comresearchgate.net.
For example, a study on 1-benzyl-1H-pyrazole derivatives (structurally related to the compound of interest) identified potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key player in necroptosis, a form of programmed cell death nih.gov. This suggests that the 1-benzylpyrazole core can be a starting point for developing modulators of this pathway. The presence of the 3-methyl group on the benzyl ring and the 4-nitro group on the pyrazole ring of this compound would differentiate its activity from the compounds in that study and could potentially lead to altered potency or selectivity.
The broad range of biological activities reported for pyrazoles, from anticancer to anti-inflammatory effects, underscores the potential of this scaffold to influence various signaling pathways nih.govresearchgate.netnih.govglobalresearchonline.net. The specific pathways modulated by this compound would depend on its unique molecular interactions within the cellular environment, which remains an area for future research.
Future Directions and Emerging Research Avenues
Development of Sustainable and Atom-Economical Synthetic Protocols
The traditional synthesis of nitropyrazoles often involves multi-step processes and the use of harsh nitrating agents like fuming nitric and sulfuric acids, which pose environmental and safety concerns. nih.govgoogle.com A primary future objective is the development of green, sustainable, and atom-economical synthetic routes.
Future research will likely focus on:
One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form the target molecule without isolating intermediates. This approach significantly reduces solvent waste, energy consumption, and reaction time. mdpi.comnih.gov
Catalytic Systems: Exploring novel catalysts, such as nano-catalysts (e.g., nano-ZnO) or heterogeneous catalysts (e.g., Amberlyst-70), can lead to higher yields, improved selectivity, and easier catalyst recovery and reuse. mdpi.comnih.gov The use of metal-free strategies and readily available catalysts is a growing area of interest. organic-chemistry.org
Green Solvents and Reagents: Replacing hazardous solvents and reagents is crucial. Research into using water, ionic liquids, or deep eutectic solvents as reaction media is anticipated. mdpi.com Similarly, identifying milder and safer nitrating agents to replace traditional nitrating acids is a key goal for improving the sustainability of nitropyrazole synthesis. nih.gov
Energy-Efficient Synthesis: The application of alternative energy sources like microwave irradiation or ultrasound-assisted synthesis can dramatically shorten reaction times and improve yields, contributing to more efficient and sustainable processes. mdpi.com
| Research Focus | Objective | Potential Advantage |
| One-Pot Synthesis | Condense multiple reaction steps into a single operation. | Reduced solvent waste, energy, and time. mdpi.comnih.gov |
| Advanced Catalysis | Employ nano-catalysts or reusable heterogeneous catalysts. | Increased efficiency, high yields, and catalyst recyclability. mdpi.comnih.gov |
| Green Chemistry | Utilize environmentally benign solvents and reagents. | Enhanced safety and reduced environmental impact. nih.govmdpi.com |
| Regioselective Methods | Achieve precise control over isomer formation. | Higher purity of the final product and improved overall yield. rsc.org |
Exploration of Novel Functionalizations and Derivatizations
The molecular scaffold of 1-(3-methylbenzyl)-4-nitro-1H-pyrazole offers rich opportunities for structural modification to create a library of new chemical entities with potentially enhanced or novel properties. The pyrazole (B372694) ring system is readily modifiable, and its derivatives are of significant interest in medicinal and materials science. nih.govrsc.orgnih.gov
Key avenues for exploration include:
Nitro Group Transformation: The 4-nitro group is a versatile functional handle. Its reduction to an amino group (4-aminopyrazole) is a critical transformation, as the resulting amine can serve as a precursor for a vast array of derivatives through reactions like acylation, sulfonylation, or diazotization. rsc.org This amino intermediate is a gateway to compounds with diverse biological activities.
Ring Functionalization: The pyrazole and benzyl (B1604629) rings possess positions that can be targeted for further substitution. Introducing various functional groups (e.g., halogens, alkyls, trifluoromethyl) can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn influences its biological activity and physical properties. nih.gov
Bioisosteric Replacement: The nitro group could be replaced with other electron-withdrawing bioisosteres, such as a nitrile or sulfone group, to investigate the impact on biological targets and potentially improve the compound's metabolic stability or reduce toxicity.
Hybrid Molecule Synthesis: Linking the this compound core to other pharmacologically active heterocyclic systems (e.g., triazole, tetrazine, benzothiazole) could produce hybrid molecules with synergistic or multi-target biological activities. nih.govrsc.org
| Modification Site | Potential Transformation | Desired Outcome |
| 4-Nitro Group | Reduction to an amino group. | Versatile intermediate for further synthesis. rsc.org |
| Pyrazole Ring | Introduction of substituents at C3 and C5. | Modulation of electronic and steric properties. nih.gov |
| Benzyl Ring | Substitution on the aromatic ring. | Fine-tuning of lipophilicity and binding interactions. |
| Core Scaffold | Coupling with other heterocyclic moieties. | Creation of hybrid molecules with potentially novel activities. nih.govrsc.org |
Integration of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation
While standard spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry are fundamental for characterization, the future lies in the integration of more sophisticated techniques to provide unambiguous structural evidence, especially for complex derivatives. mdpi.com
Emerging research will increasingly rely on:
Multi-dimensional NMR Spectroscopy: Advanced 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for confirming connectivity and spatial relationships within the molecule. nih.govnih.gov For pyrazole derivatives, ¹⁵N NMR can provide valuable insights into the electronic environment of the nitrogen atoms within the pyrazole ring. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental composition and aiding in the identification of unknown products or metabolites.
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a compound in the solid state. rsc.orgnih.gov Obtaining crystal structures for this compound and its key derivatives would be invaluable for understanding its conformational preferences and intermolecular interactions, which can be correlated with its physical properties and biological activity.
Computational Spectroscopy: Combining experimental data with theoretical calculations, such as Density Functional Theory (DFT), can aid in the assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes. researchgate.net
| Technique | Application | Information Gained |
| 2D NMR (HMBC, HSQC, NOESY) | Elucidate complex molecular structures. | Confirms atomic connectivity and through-space proximity of atoms. nih.gov |
| ¹⁵N NMR Spectroscopy | Probe the nitrogen atoms of the pyrazole ring. | Provides data on the electronic environment of the heterocycle. nih.gov |
| High-Resolution Mass Spectrometry | Determine precise mass and elemental formula. | Unambiguous confirmation of molecular formula. |
| X-ray Crystallography | Obtain 3D molecular structure. | Definitive proof of structure, conformation, and packing. rsc.orgnih.gov |
| Density Functional Theory (DFT) | Predict spectroscopic and electronic properties. | Complements experimental data for robust structural analysis. researchgate.net |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can accelerate the research and development cycle for compounds like this compound.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can establish a mathematical relationship between the structural features of pyrazole derivatives and their biological activity. nih.gov These models can then be used to predict the activity of newly designed, yet unsynthesized, analogs, thereby prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design novel pyrazole derivatives with specific desired properties (e.g., high predicted activity against a biological target, favorable ADME properties). These algorithms can explore a vast chemical space to propose innovative structures that a human chemist might not conceive. asiaresearchnews.com
Predictive Modeling for Properties: ML algorithms can be trained to predict various physicochemical properties, such as solubility, melting point, and crystal density, which are critical for further development. researchgate.netschrodinger.com
Synthesis Prediction: Retrosynthesis AI tools can propose viable synthetic pathways for target molecules, including novel derivatives of this compound. This can save significant time and resources in the planning phase of chemical synthesis. nih.govasiaresearchnews.com
| AI/ML Application | Function | Research Goal |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predict the potency of new derivatives before synthesis. nih.govnih.gov |
| Generative Models | Design novel molecules with optimized properties. | Accelerate the discovery of lead compounds. asiaresearchnews.com |
| Property Prediction | Forecast physicochemical and ADME properties. | Prioritize compounds with drug-like characteristics. researchgate.netschrodinger.com |
| Retrosynthesis AI | Propose efficient synthetic routes. | Streamline the process of chemical synthesis planning. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-methylbenzyl)-4-nitro-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, a starting material like 3-methylbenzylamine can undergo alkylation with a nitro-substituted pyrazole precursor. Cyclization using hydrazine hydrate or nitration agents (e.g., HNO₃/H₂SO₄) may follow. Key parameters include temperature control (0–50°C for nitration ), solvent selection (DMF or THF for Pd-catalyzed reactions ), and catalyst choice (e.g., PdCl₂(PPh₃)₂ for C-H functionalization ). Yields range from 60–80% under optimized conditions.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with analogs (e.g., methylbenzyl-substituted pyrazoles ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., EI-MS for nitro-pyrazoles ).
- Chromatography : HPLC or flash chromatography (cyclohexane/ethyl acetate gradients) to isolate impurities .
- Elemental analysis : Validate empirical formulas (e.g., C₁₁H₁₁N₃O₂ for the target compound).
Q. What are the known solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with solvents:
- Polar aprotic solvents (DMF, DMSO) enhance solubility for in vitro assays .
- Stability tests (TGA/DSC) show decomposition >200°C, but nitro groups may hydrolyze under basic conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can transition-metal-catalyzed C-H functionalization be applied to modify the nitro group or benzyl substituent?
- Methodological Answer :
- Arylation : Use PdCl₂(PPh₃)₂/CuI with aryl halides in DMF to substitute the nitro group (yields ~78% ).
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-methoxyphenyl) require Pd catalysts and K₂CO₃ .
- Triazole hybridization : Click chemistry with azides (e.g., 3-azido derivatives) under Cu catalysis .
Q. What computational strategies predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study HOMO/LUMO gaps and nitro group electron-withdrawing effects .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .
- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites .
Q. How do structural analogs (e.g., 4-chloro or 4-cyano derivatives) compare in biological activity?
- Methodological Answer :
- Medicinal chemistry : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinases). For example, 4-nitro groups enhance electrophilicity for covalent binding .
- SAR studies : Compare IC₅₀ values of nitro vs. carboxamide derivatives in anti-inflammatory models .
Q. What are the challenges in reconciling contradictory spectroscopic or crystallographic data for nitro-pyrazoles?
- Methodological Answer :
- X-ray crystallography : Resolve ambiguities in nitro group orientation (e.g., compare with tert-butyl 4-nitro-1H-pyrazole structures ).
- Dynamic NMR : Detect rotational barriers in benzyl substituents that may cause peak splitting .
- Data validation : Cross-reference with databases (PubChem, Cambridge Structural Database) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
